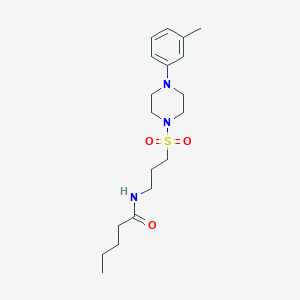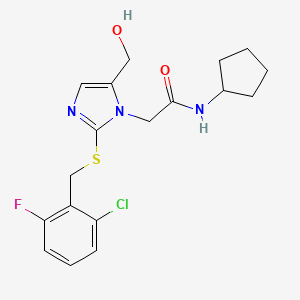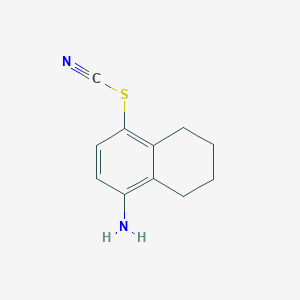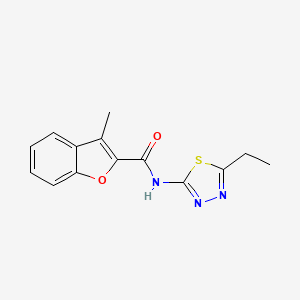
N-(3-((4-(间甲苯基)哌嗪-1-基)磺酰基)丙基)戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a piperazine ring substituted with a tolyl group and a sulfonyl propyl chain, which is further connected to a pentanamide moiety. This unique structure imparts specific chemical and biological properties to the compound.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology: It may be used as a tool compound to study biological processes involving piperazine derivatives.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of pharmaceuticals or agrochemicals.
作用机制
Target of Action
The primary targets of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide are the α1- and α2-adrenoreceptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which is associated with several components of the metabolic syndrome, such as hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis .
Mode of Action
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide interacts with its targets, the α1- and α2-adrenoreceptors, by acting as a non-selective antagonist . This means it binds to these receptors and blocks their activity, thereby inhibiting the overactivity of the sympathetic nervous system .
Biochemical Pathways
The antagonistic action of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide on the α1- and α2-adrenoreceptors affects the biochemical pathways related to lipid and carbohydrate metabolism. Specifically, the antagonism of the α1-adrenoceptor can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .
Result of Action
The molecular and cellular effects of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide’s action include reduced levels of triglycerides and glucose in the plasma .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a tolyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl propyl chain. Finally, the resulting compound is coupled with pentanamide under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The piperazine ring and the tolyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
相似化合物的比较
Similar Compounds
- N-(3-((4-(o-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
- N-(3-((4-(p-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
- N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide
Uniqueness
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is unique due to the specific positioning of the tolyl group on the piperazine ring and the length of the alkyl chain connecting the sulfonyl group to the pentanamide moiety. These structural features influence the compound’s chemical reactivity and biological activity, distinguishing it from similar compounds.
属性
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-3-4-9-19(23)20-10-6-15-26(24,25)22-13-11-21(12-14-22)18-8-5-7-17(2)16-18/h5,7-8,16H,3-4,6,9-15H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKXXARVZMTLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2563378.png)


![5,5-dimethyl-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one](/img/structure/B2563384.png)

![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563387.png)


![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2563392.png)
![1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2563393.png)

![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B2563395.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B2563398.png)

